molecular formula C16H18O4 B14465194 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol CAS No. 66092-46-4

2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol

Cat. No.: B14465194
CAS No.: 66092-46-4
M. Wt: 274.31 g/mol
InChI Key: JWISPPBRCHUAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol is an organic compound with a complex structure that includes methoxy groups and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to the corresponding alkyl group using Clemmensen reduction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol is unique due to its specific structural features, such as the presence of methoxy groups and the arrangement of the benzene ring

Properties

CAS No.

66092-46-4

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2-methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol

InChI

InChI=1S/C16H18O4/c1-10(11-4-6-12(19-2)7-5-11)13-8-15(18)16(20-3)9-14(13)17/h4-10,17-18H,1-3H3

InChI Key

JWISPPBRCHUAKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.